6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde
CAS No.:
Cat. No.: VC18654951
Molecular Formula: C8H5ClF3NO2
Molecular Weight: 239.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClF3NO2 |
|---|---|
| Molecular Weight | 239.58 g/mol |
| IUPAC Name | 6-chloro-2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5ClF3NO2/c1-15-7-4(3-14)2-5(6(9)13-7)8(10,11)12/h2-3H,1H3 |
| Standard InChI Key | VGLYWIHEKHLBAO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=C(C=C1C=O)C(F)(F)F)Cl |
Introduction
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is a synthetic organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol. This compound belongs to the nicotinaldehyde family, which is a derivative of pyridine, a six-membered aromatic ring containing nitrogen. The presence of a trifluoromethyl group, a methoxy group, and a chlorine atom on the pyridine ring gives this compound unique chemical and physical properties.
Synthesis and Preparation
The synthesis of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include the use of trifluoromethylation reactions to introduce the trifluoromethyl group and chlorination or methoxylation reactions to add the chlorine and methoxy groups, respectively. The aldehyde group can be introduced through oxidation or reduction reactions depending on the starting material.
Applications and Potential Uses
While specific applications of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde are not widely documented, compounds with similar structures have been explored in various fields:
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